2,6-Dimethyl-1,4-benzoquinone 4,4'-(O,O'-(methylenebis(p-phenyleneiminocarbonyl))dioxime)
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Overview
Description
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzoquinone core substituted with dimethyl groups and linked to a methylenebis(p-phenyleneiminocarbonyl)dioxime moiety. Its molecular formula is C31H28N4O6, and it has a molecular weight of 552.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) typically involves the oxidation of 2,6-dimethylphenol in the presence of copper (I) or copper (II) compounds and oxygen . The reaction conditions include using 0.01 to 0.02 molar equivalents of the copper compound. The resulting product is then further reacted with methylenebis(p-phenyleneiminocarbonyl)dioxime under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include using industrial-grade reagents, maintaining precise temperature control, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The benzoquinone core allows for substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions at the methyl groups.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated benzoquinone derivatives.
Scientific Research Applications
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) involves its ability to undergo redox reactions. The benzoquinone core can accept and donate electrons, making it a versatile redox agent. This property allows it to interact with various molecular targets, including enzymes involved in oxidative stress and electron transport chains . The compound’s ability to modulate these pathways makes it a valuable tool in studying redox biology and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,4-benzoquinone: A simpler analog with similar redox properties but lacking the methylenebis(p-phenyleneiminocarbonyl)dioxime moiety.
2,5-Dimethyl-1,4-benzoquinone: Another analog with different substitution patterns, affecting its reactivity and applications.
2,6-Dichloro-1,4-benzoquinone: A halogenated derivative with distinct chemical properties and applications.
Uniqueness
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) is unique due to its complex structure, which combines the redox-active benzoquinone core with the methylenebis(p-phenyleneiminocarbonyl)dioxime moiety
Properties
CAS No. |
84030-01-3 |
---|---|
Molecular Formula |
C31H32N4O6 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)amino] N-[4-[[4-[[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)amino]oxycarbonylamino]phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C31H32N4O6/c1-18-13-26(14-19(2)28(18)36)34-40-30(38)32-24-9-5-22(6-10-24)17-23-7-11-25(12-8-23)33-31(39)41-35-27-15-20(3)29(37)21(4)16-27/h5-16,26-27,34-35H,17H2,1-4H3,(H,32,38)(H,33,39) |
InChI Key |
OIYSPMYMEABXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=C(C1=O)C)NOC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)ONC4C=C(C(=O)C(=C4)C)C |
Origin of Product |
United States |
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